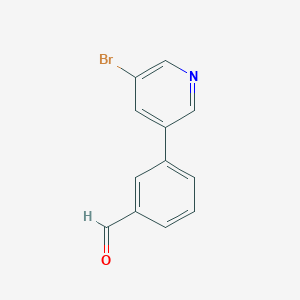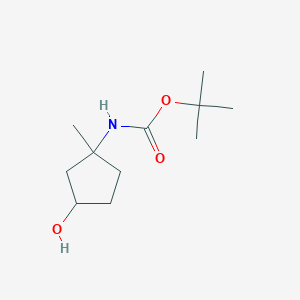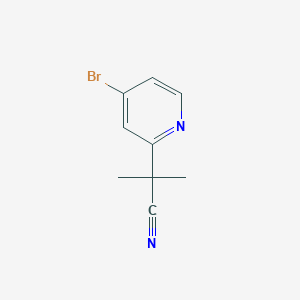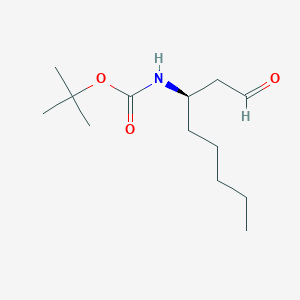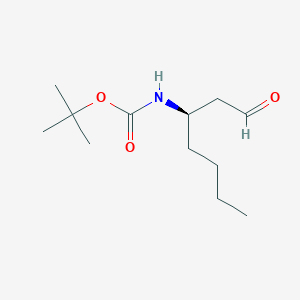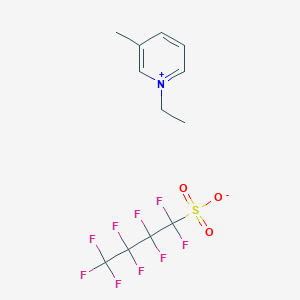
N-Boc-(+/-)-3-aminohept-6-ene-al; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is a natural product derived from the amino acid tyrosine. It is an important intermediate for the synthesis of a variety of compounds and has been found to be a useful tool in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-aminohept-6-ene-al; 98% has been found to be a useful tool in a number of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including peptides, carbohydrates, and nucleotides. It has also been used as a reagent in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer drugs. Additionally, it has been used as a catalyst in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is not completely understood. However, it is believed that it acts as a catalyst in the formation of various chemical bonds, such as peptide bonds, amide bonds, and ester bonds. Additionally, it is believed to act as a nucleophile, which is a molecule that is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-(+/-)-3-aminohept-6-ene-al; 98% are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of cellular signaling pathways. Additionally, it is believed to have anti-inflammatory, anti-viral, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is a useful tool for laboratory experiments due to its relatively simple synthesis method and its ability to act as a catalyst in a variety of chemical reactions. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble precipitates. Additionally, it is important to note that it is a hazardous material and should be handled with caution.
Zukünftige Richtungen
There are a number of possible future directions for research involving N-Boc-(+/-)-3-aminohept-6-ene-al; 98%. These include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its potential use as a catalyst in a variety of chemical reactions. Additionally, further research could be conducted into its synthesis method and its potential applications in other scientific research areas.
Synthesemethoden
N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is synthesized through a two-step process. The first step involves the condensation of N-Boc-3-aminohept-6-ene-al with an acid chloride, such as trifluoroacetic acid chloride, to form the corresponding N-Boc-3-aminohept-6-ene-al-trifluoroacetate ester. The second step involves the hydrolysis of the ester to the desired product. This synthesis method is relatively simple and straightforward and can be used to synthesize a variety of compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-oxohept-6-en-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSVBNCEZCRCFO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC=C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminohept-6-ene-al | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


